
5-Chloro-2-fluoro-3-nitropyridine
Overview
Description
5-Chloro-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-nitropyridine typically involves the fluorination and nitration of pyridine derivatives. One common method includes the diazotization of 2-amino-5-chloropyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the nitration of 5-chloro-2-fluoropyridine using nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 5-Chloro-2-fluoro-3-aminopyridine.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
Pharmaceutical Development
5-Chloro-2-fluoro-3-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives are known for their therapeutic potential, particularly in:
- Anti-cancer Drugs : The compound is involved in the synthesis of agents that target cancer cells.
- Anti-inflammatory Agents : It plays a role in developing drugs that alleviate inflammation and pain.
Case Study : A notable study demonstrated the synthesis of pyridine derivatives using this compound, resulting in compounds with significant anti-inflammatory activity. These derivatives showed promise in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Agricultural Chemicals
In agricultural chemistry, this compound is integral to the formulation of agrochemicals, including:
- Herbicides : It enhances the efficacy of herbicides by improving selectivity and reducing crop damage.
- Pesticides : The compound contributes to the development of pesticides that are effective against a range of pests while being environmentally benign.
Data Table: Agrochemical Applications
Application Type | Compound Role | Example Products |
---|---|---|
Herbicides | Active ingredient | Glyphosate derivatives |
Pesticides | Formulation component | Insecticide formulations |
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : It is explored for creating advanced polymers with desirable mechanical properties.
- Coatings : The compound can be used to develop coatings that provide enhanced durability and resistance to environmental factors.
Case Study : Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications .
Biochemical Research
In biochemical research, this compound is employed to study various biological processes:
- Enzyme Inhibition Studies : The compound aids in understanding enzyme mechanisms and interactions.
- Receptor Binding Studies : It serves as a tool for investigating receptor-ligand interactions, crucial for drug discovery.
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard reference material:
- Chemical Analysis : It helps improve the accuracy and reliability of analytical methods used to quantify other compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects . The chlorine and fluorine atoms can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2-fluoro-3-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives . The presence of both chlorine and fluorine atoms enhances its potential for various applications in medicinal chemistry and materials science .
Biological Activity
5-Chloro-2-fluoro-3-nitropyridine is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClFNO
- Molecular Weight : 179.54 g/mol
- CAS Number : 54231-35-5
Applications in Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. Its structural features allow it to interact with biological targets effectively.
Inhibition Studies
Research has demonstrated that this compound exhibits notable inhibitory effects on several cancer cell lines. For instance, studies have shown:
Cell Line | IC (µM) | Reference |
---|---|---|
MCF7 (breast cancer) | 14 ± 0.4 | |
A549 (lung cancer) | 6.6 ± 0.6 | |
HepG2 (liver cancer) | 0.56 ± 0.01 |
These findings indicate a promising potential for this compound in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes involved in cancer progression. For example, it has been shown to induce apoptosis in cancer cells through various pathways, including:
- Receptor Binding : The compound interacts with serotonin receptors, which are implicated in mood regulation and anxiety disorders, suggesting potential applications beyond oncology .
- Enzyme Inhibition : It inhibits key enzymes that facilitate tumor growth, thus providing a dual mechanism for its anti-cancer properties .
Case Studies
-
Anti-Cancer Efficacy :
In a study involving the MDA-MB-468 breast cancer cell line, this compound demonstrated significant cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil, indicating its potential as an effective treatment option for resistant cancer types . -
Neuroinflammation :
Another study explored the use of this compound in neuroinflammation models, where it was found to modulate inflammatory pathways effectively, supporting its role in treating neurodegenerative diseases .
Safety and Regulatory Considerations
While the compound shows promise in various applications, safety assessments are crucial. It is essential to evaluate its mutagenicity and toxicological profiles before advancing into clinical trials . Regulatory bodies require comprehensive data on the safety and efficacy of new compounds before approval for therapeutic use.
Q & A
Q. Basic: What are the common synthetic routes for 5-Chloro-2-fluoro-3-nitropyridine, and how can reaction conditions be optimized for yield improvement?
Answer:
A typical synthesis involves sequential halogenation, nitration, and functional group interconversion. For example, nitration of a chloro-fluoropyridine precursor under controlled acidic conditions (e.g., H₂SO₄/HNO₃) introduces the nitro group at the 3-position. Optimization focuses on:
- Temperature : Lower temperatures (0–5°C) reduce side reactions like ring decomposition .
- Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity during nitration .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction homogeneity .
Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for purification.
Q. Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C3 via deshielding of adjacent protons) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for reproducibility) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ at m/z 190.99 .
- Elemental Analysis : Validates Cl/F/N stoichiometry within ±0.3% deviation .
Q. Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The nitro group at C3 is a strong meta-directing, electron-withdrawing group, activating C2 and C6 for NAS. The fluorine at C2 exerts an inductive electron-withdrawing effect, further polarizing the ring. Key observations:
- C4 Reactivity : Despite steric hindrance, C4 undergoes substitution with strong nucleophiles (e.g., amines) due to resonance stabilization of the Meisenheimer complex .
- Competing Pathways : Fluorine’s poor leaving-group ability favors retention unless displaced under harsh conditions (e.g., KOH/EtOH, 100°C) .
Computational studies (DFT) predict activation energies for substituent displacement, aiding reaction design .
Q. Advanced: What strategies can resolve contradictions in reported outcomes for halogen displacement reactions involving this compound?
Answer:
Discrepancies often arise from solvent polarity, nucleophile strength, or competing side reactions. Mitigation strategies include:
- Controlled Solvent Screening : Compare DMSO (polar aprotic) vs. THF (less polar) to assess nucleophilicity effects .
- Isolation of Intermediates : Use in-situ IR or LC-MS to detect transient intermediates (e.g., Meisenheimer complexes) .
- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to quantify fluorine displacement rates under varying conditions .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers under nitrogen, away from reductants (risk of exothermic nitro-group reduction) .
Q. Advanced: How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
Answer:
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic susceptibility:
- C4 Position : Highest electrophilic Fukui index (f⁺ = 0.12) due to nitro group resonance .
- Validation : Compare computed vs. experimental results (e.g., bromination at C4 in 85% yield) .
Software like Gaussian or ORCA can model transition states for reaction pathway optimization.
Q. Basic: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Solvent Pair : Ethanol/water (7:3 v/v) achieves >90% recovery with minimal impurity carryover .
- Cooling Rate : Slow cooling (1°C/min) from 60°C to 4°C yields larger, purer crystals .
- Decolorization : Add activated charcoal (1% w/w) during dissolution to adsorb colored byproducts .
Q. Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer:
- Acidic Conditions : Protonation at the pyridine nitrogen increases ring electrophilicity, accelerating hydrolysis (e.g., nitro group reduction to amine at pH <2) .
- Basic Conditions : Deprotonation is unlikely, but hydroxide may displace fluorine via SNAr (e.g., in DMF at 80°C) .
Stability studies (TGA/DSC) show decomposition onset at 180°C, confirming thermal robustness .
Q. Advanced: How does the compound’s electronic profile influence its utility as a building block in medicinal chemistry?
Answer:
The electron-deficient pyridine core facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification:
- C5 Chlorine : Readily displaced by aryl boronic acids under Pd catalysis .
- Nitro Group : Reduced to amine for further functionalization (e.g., amide coupling) .
In vitro studies of analogues show activity against kinase targets, highlighting its scaffold potential .
Q. Basic: What are the best practices for long-term storage to prevent decomposition?
Answer:
Properties
IUPAC Name |
5-chloro-2-fluoro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFYYRMUFOIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483647 | |
Record name | 5-chloro-2-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-16-5 | |
Record name | 5-chloro-2-fluoro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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